molecular formula C13H12Cl3N B1356796 [4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride CAS No. 518357-39-6

[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride

Cat. No. B1356796
M. Wt: 288.6 g/mol
InChI Key: DXTVPISDIGCIAG-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)phenylmethylamine hydrochloride, also known as 4-chloro-N-methyl-3,5-dichloro-benzeneethanamine hydrochloride, is a synthetic organic compound with a broad range of applications in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and organic solvents. The compound is used in a variety of laboratory experiments, such as nucleophilic substitution reactions, as a reagent for the synthesis of other compounds, and as a catalyst in organic synthesis. In addition, it has been used in a range of biochemical and physiological studies.

Scientific Research Applications

Chemical Reactions and Derivatives

Research on chemical derivatives related to 4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride includes studies on various chemical reactions and the synthesis of different compounds. For instance, Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to tertiary amine formation and ring fission of the oxadiazole system (Jäger et al., 2002). Another study by Beaton et al. (1976) prepared substituted methylamines, ethylamines, and acetic acids from derivatives of 2- and 3-phenylthiophen, which have potential biological activity (Beaton et al., 1976).

Enzyme Interaction Studies

Tipton et al. (1983) explored the interaction of 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone methanesulphonate with monoamine oxidase, focusing on enzyme inhibition (Tipton et al., 1983). Additionally, Liu et al. (2017) synthesized 3-phenyl-1H-pyrazole derivatives, highlighting their importance as intermediates in the synthesis of biologically active compounds (Liu et al., 2017).

Applications in Material Science and Corrosion Inhibition

Bentiss et al. (2007) studied the use of 4H-triazole derivatives, like 3,5-diphenyl-4H-1,2,4-triazole, in corrosion protection of mild steel, providing insights into the adsorption mechanisms and inhibitive efficiency of these compounds (Bentiss et al., 2007).

Antimicrobial and Antifungal Research

Limban et al. (2011) synthesized thiourea derivatives, including those with a 3,5-dichlorophenyl substituent, and evaluated their antimicrobial activity, indicating potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Synthesis of Medicinally Relevant Compounds

The synthesis of Fluoxetine Hydrochloride, a well-known antidepressant, involved a process where acetophenone reacted with methylamine hydrochloride, demonstrating the relevance of such chemical reactions in pharmaceutical synthesis (Zhou Xue-qin, 2008).

properties

IUPAC Name

[4-(3,5-dichlorophenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N.ClH/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10;/h1-7H,8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTVPISDIGCIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC(=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592108
Record name 1-(3',5'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride

CAS RN

518357-39-6
Record name [1,1′-Biphenyl]-4-methanamine, 3′,5′-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518357-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3',5'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,5-Dichlorophenyl)benzylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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